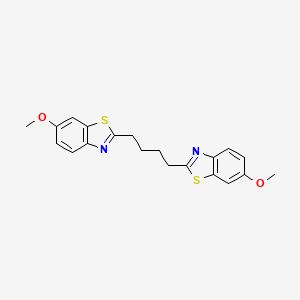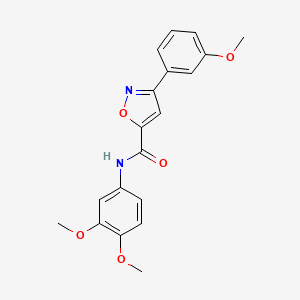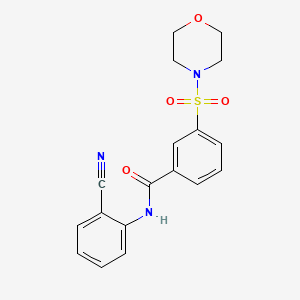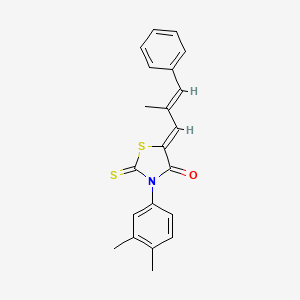![molecular formula C20H21NO3S B4654630 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4654630.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide, also known as BMD-197, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-197 belongs to the class of acrylamide compounds, which are known for their diverse biological activities and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has also been shown to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide. One area of research is in the development of more efficient synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide, which could help to overcome some of the limitations associated with its low solubility. Another area of research is in the identification of new targets and pathways that are involved in the anti-cancer activity of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide. Finally, more research is needed to fully understand the potential side effects of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide and to develop strategies for minimizing these effects.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has also been shown to inhibit tumor growth in animal models, making it a promising candidate for further development as an anti-cancer drug.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-15-4-2-3-5-17(15)13-25-11-10-21-20(22)9-7-16-6-8-18-19(12-16)24-14-23-18/h2-9,12H,10-11,13-14H2,1H3,(H,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMSNLHPJXQRX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)




![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4654627.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4654637.png)
![1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4654638.png)